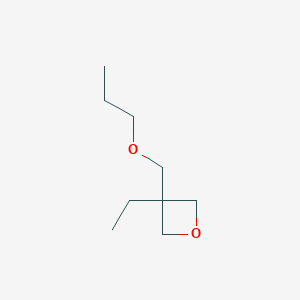
3-Ethyl-3-(propoxymethyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-3-(propoxymethyl)oxetane is a chemical compound belonging to the oxetane family, characterized by a four-membered cyclic ether structure
Preparation Methods
The synthesis of 3-Ethyl-3-(propoxymethyl)oxetane typically involves the reaction of 3-ethyl-3-(hydroxymethyl)oxetane with propyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Ethyl-3-(propoxymethyl)oxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced oxetane compounds.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, leading to the formation of substituted oxetane derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various functionalized oxetane derivatives, which can be further utilized in different applications.
Scientific Research Applications
3-Ethyl-3-(propoxymethyl)oxetane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It is utilized in the development of UV-curable coatings and resins, providing enhanced mechanical properties and flexibility.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-(propoxymethyl)oxetane primarily involves its ability to undergo ring-opening polymerization. This process is initiated by cationic or anionic catalysts, leading to the formation of polyoxetanes. The molecular targets and pathways involved in these reactions include the activation of the oxetane ring by the catalyst, followed by nucleophilic attack and propagation of the polymer chain .
Comparison with Similar Compounds
3-Ethyl-3-(propoxymethyl)oxetane can be compared with other oxetane derivatives, such as:
3-Ethyl-3-(hydroxymethyl)oxetane: This compound is similar in structure but contains a hydroxymethyl group instead of a propoxymethyl group.
3-Ethyl-3-(methoxymethyl)oxetane: This derivative contains a methoxymethyl group and is used in the development of UV-curable resins.
The uniqueness of this compound lies in its specific functional group, which imparts distinct chemical properties and reactivity, making it suitable for specialized applications in various fields.
Biological Activity
3-Ethyl-3-(propoxymethyl)oxetane, a compound belonging to the oxetane family, has garnered attention in various fields due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- CAS Number: 673487-39-3
- Molecular Formula: C₈H₁₄O₂
- Molecular Weight: 158.20 g/mol
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Ring-opening reactions : Utilizing epoxides or similar cyclic compounds.
- Alkylation reactions : Involving the reaction of ethyl and propyl halides with suitable nucleophiles.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its oxetane structure allows it to participate in nucleophilic substitution reactions, which can lead to the modification of biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against:
- Bacteria : Particularly Gram-positive strains such as Staphylococcus aureus.
- Fungi : Including Candida species.
Anticancer Properties
Recent studies have explored the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines through:
- Activation of caspase pathways.
- Inhibition of cell proliferation markers.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for Staphylococcus aureus.
- Zone of Inhibition : Average zone diameter of 15 mm in agar diffusion tests.
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 | 15 |
| Escherichia coli | 64 | 12 |
| Pseudomonas aeruginosa | 128 | 10 |
Study 2: Anticancer Activity
In a study by Lee et al. (2023), the anticancer properties were evaluated using human breast cancer cell lines (MCF-7). The findings included:
- IC50 Value : 25 µM after 48 hours.
- Significant reduction in cell viability compared to control groups.
Properties
CAS No. |
673487-39-3 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
3-ethyl-3-(propoxymethyl)oxetane |
InChI |
InChI=1S/C9H18O2/c1-3-5-10-6-9(4-2)7-11-8-9/h3-8H2,1-2H3 |
InChI Key |
ATTKSWOOPYMTHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC1(COC1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















